3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole
Description
3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-difluoro-5-nitrophenyl group. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and thermal stability . The substitution pattern on the phenyl ring—specifically the 3,4-difluoro and 5-nitro groups—imparts unique electronic and steric properties, making this compound of interest in materials science and medicinal chemistry.
Properties
Molecular Formula |
C8H3F2N3O3 |
|---|---|
Molecular Weight |
227.12 g/mol |
IUPAC Name |
3-(3,4-difluoro-5-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H3F2N3O3/c9-5-1-4(8-11-3-16-12-8)2-6(7(5)10)13(14)15/h1-3H |
InChI Key |
PHKKSKHFQZBOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 3,4-difluoro-5-nitrobenzoic acid with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of the corresponding hydrazide with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Chemical Reactions Analysis
3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions would depend on the desired outcome.
Scientific Research Applications
Based on the search results, here's what is known about applications relating to compounds with a "1,2,4-Oxadiazole" core and some related derivatives. However, the specific applications of "3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole" are not detailed in the provided search results.
General Information on 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They were historically known as furadiazoles .
Synthesis Methods
Various methods exist for synthesizing 1,2,4-oxadiazoles. One approach involves a microwave-assisted reaction of aryl-nitrile with hydroxylamine hydrochloride to aryl-amidoxime in the presence of a catalyst like MgO, CH3COOH, or KF . This method can obtain 1,2,4-oxadiazoles in a two-step procedure, offering advantages such as short reaction times, high yields, and simplified purification while reducing the use of volatile organic solvents . Another synthetic approach uses 4F/Al2O3 or K2CO3 to obtain 3,5-disubstituted-1,2,4-oxadiazoles with short reaction times and good yields .
Applications in Drug Discovery
1,2,4-Oxadiazole derivatives have potential applications in drug discovery . For instance, some derivatives have been investigated for their inhibitory activity against HDAC-1 .
One specific compound, 5-(1H-indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (ND-421), showed promise as an antibacterial agent . It exhibited a longer half-time, high volume of distribution, low clearance, and excellent bioavailability . In vitro studies against S. aureus revealed a unique resistance mechanism to 1,2,4-oxadiazoles in MRSA .
Related Compounds
Mechanism of Action
The mechanism of action of 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Aromatic Heterocycles with Nitro/Fluoro Substitutions
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole ()
- Molecular Weight : 295.3 vs. ~279.2 (estimated for the target compound).
- Substituents : Para-nitro group vs. meta/para-difluoro and meta-nitro.
- Polar Surface Area : 64.69 Ų, indicating moderate polarity. The target compound’s additional fluorine atoms may increase polarity slightly.
- logP : 4.7, suggesting high lipophilicity. The difluoro-nitro substitution in the target compound may reduce logP due to increased electronegativity and polarity .
5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole () Substituents: Chlorine (electron-withdrawing) and methyl groups (electron-donating) vs. fluorine and nitro groups. Applications: Chlorine’s lower electronegativity compared to fluorine may result in weaker intermolecular interactions in energetic materials .
Heterocyclic Variations
3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one () Structure: Non-aromatic dihydro-oxadiazolone ring vs. aromatic 1,2,4-oxadiazole. Stability: The saturated ring in dihydro-oxadiazolone reduces thermal stability compared to the fully conjugated target compound. Molecular Weight: 207.14 vs.
4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole () Heterocycle: 1,2-Oxazole (one oxygen, one nitrogen) vs. 1,2,4-oxadiazole (two nitrogens, one oxygen).
Physicochemical Properties
| Compound Name | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~279.2* | ~3.5* | ~75* | 3,4-difluoro, 5-nitro |
| 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | 295.3 | 4.7 | 64.69 | 4-nitro, phenylethyl |
| 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole | ~341.8 | ~4.2* | ~70* | 4-chloro-3-nitro, 2,4-dimethyl |
| 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | 207.14 | 1.8* | 85.7* | 3-nitro, dihydro-oxadiazolone |
*Estimated based on structural analogs.
Key Observations :
- The target compound’s fluorine substituents likely lower logP compared to chlorinated analogs (e.g., ) due to increased polarity.
- Higher polar surface area (~75 Ų) suggests improved solubility in polar solvents relative to methyl- or phenylethyl-substituted derivatives .
Stability and Reactivity
- Thermal Stability: The aromatic 1,2,4-oxadiazole core enhances thermal resistance compared to dihydro-oxadiazolones (). However, the nitro group may lower decomposition temperatures relative to non-nitrated analogs .
- Energetic Performance : Fluorine’s small atomic radius and strong C-F bonds could improve density and detonation velocity compared to chlorine-containing compounds (), though direct data is lacking.
- Sensitivity : Nitro groups typically increase sensitivity to impact/friction, but fluorine’s electron-withdrawing effects may mitigate this by stabilizing the molecular structure .
Biological Activity
3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features a unique combination of a nitrophenyl moiety and an oxadiazole ring, which contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole is , with a molecular weight of approximately 227.12 g/mol. Its structure includes two fluorine atoms and a nitro group attached to the phenyl ring, which may enhance its reactivity and biological efficacy.
Mechanisms of Biological Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity : 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific enzymes related to cancer progression (e.g., thymidylate synthase and HDAC) .
- Antimicrobial Properties : Compounds in this class demonstrate significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Anti-inflammatory Effects : Some studies report that 1,2,4-oxadiazole derivatives can reduce inflammation markers in cellular models .
Anticancer Studies
A notable study investigated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The findings revealed that specific modifications in the oxadiazole structure could enhance cytotoxicity against breast cancer cells (MCF-7) by promoting apoptosis through p53 activation and caspase-3 cleavage .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 16a | 8.2 | HDAC-1 |
| 16b | 10.5 | HDAC-1 |
| 16c | 12.1 | HDAC-1 |
This table summarizes the inhibitory concentration (IC50) values for selected compounds against histone deacetylase (HDAC), indicating their potential as anticancer agents.
Antimicrobial Activity
In another study focusing on antimicrobial properties, several oxadiazole derivatives were synthesized and tested for their activity against bacterial strains. The most potent compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 13a | 0.5 | Bacillus subtilis |
| 13b | 0.8 | Escherichia coli |
| 13c | 1.0 | Staphylococcus aureus |
This table illustrates the effectiveness of selected oxadiazole derivatives against common bacterial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
